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molecular formula C10H6BrNO2 B040273 1-Bromo-5-nitronaphthalene CAS No. 5328-76-7

1-Bromo-5-nitronaphthalene

Cat. No. B040273
M. Wt: 252.06 g/mol
InChI Key: OTYRDQXZRJZHOX-UHFFFAOYSA-N
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Patent
US07767817B2

Procedure details

To the solution of 5-nitro-1-bromonaphthalene (A) (2.5 g, 10 mmol) in EtOH/AcOH /Dioxane/H2O (2:2:2:1) (30 mL) was added Fe (5.6 g, 100 mmol) and 2 drops of 2 N HCl. The reaction mixture was stirred at 100° C. for 2 hrs. After evaporation of solvent, the residue was dissolved in 100 mL DCM and washed with 5% NaHCO3 (3×30 mL) and dried over Na2SO4. After evaporation of solvent, the crude mixture was purified on a silica gel column, eluting with DCM/hexanes (1:1), to give compound B as a white powder (3.0 g, 97%). mp 65-66° C.; 1H NMR (400 MHz, CDCl3) δ 7.79 (d, J=8.8 Hz, 1H), 7.76 (d, J=8.0, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.39 (t, J=7.6 Hz, 1H), 7.28 (t, J=7.2 Hz, 1H), 6.83 (d, J=7.2 Hz, 1 H), 4.18 (s, 2H); 13C NMR (100 MHz, CDCl3) δ 142.5, 133.0, 130.4, 128.0, 125.1, 125.0, 123.9, 121.0, 118.4, 110.9; ESI-MS (m/z) calcd. for C10H9BrN222.0 (M+H)+, found 222.1. Anal. Calcd for C10H8BrN: C, 54.08; H, 3.63; N, 6.31. Found: C, 53.81; H, 3.46; N, 6.11.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
EtOH AcOH Dioxane H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
5.6 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[Br:14])([O-])=O>CCO.CC(O)=O.O1CCOCC1.O.Cl.[Fe]>[NH2:1][C:4]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[C:9]2[Br:14] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CC=C(C2=CC=C1)Br
Name
EtOH AcOH Dioxane H2O
Quantity
30 mL
Type
solvent
Smiles
CCO.CC(=O)O.O1CCOCC1.O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
5.6 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 100° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 100 mL DCM
WASH
Type
WASH
Details
washed with 5% NaHCO3 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
CUSTOM
Type
CUSTOM
Details
the crude mixture was purified on a silica gel column
WASH
Type
WASH
Details
eluting with DCM/hexanes (1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C=CC=C(C2=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 135.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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